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molecular formula C6H7N3O3 B8760843 2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde

2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde

Cat. No. B8760843
M. Wt: 169.14 g/mol
InChI Key: VMQIQVQPOCEYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06060604

Procedure details

To 160 ml of CH2Cl2 was added dropwise 2 ml (22 mmol) of oxalyl chloride under nitrogen gas. The solution was cooled to -50° C. and 17 ml (240 mmol) of Me2SO was added dropwise to the stirred solution. About 20 min later, 3.42 g (20 mmol) of metronidazole [1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole] dissolved in 15 ml of Me2SO was added After 20 min of additional stirring, 33 ml (240 mmol) of triethylamine was added. The reaction mixture was stirred for another 10 min and then allowed to warm to room temperature. The mixture was diluted with 400 ml of ethyl acetate and washed 4 times with water, first with 100 ml and then 3 times with 50 ml. The 250 ml water volume was extracted 3 times with 250 ml of ethyl acetate and the ethyl acetate was added to the CH2Cl2. The mixture was washed with 100 ml of saturated NaCl solution, dried over anhydrous MgSO4, filtered, and concentrated to dryness in a rotary evaporator. The resulting crude residue was purified by flash silica gel chromatography to give the pure desired aldehyde (2-methyl-5-nitroimidazol-1-yl-acetaldehyde).
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step Two
Quantity
33 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)Cl.C(Cl)(=O)C(Cl)=O.[CH3:10][C:11]1[N:15]([CH2:16][CH2:17][OH:18])[C:14]([N+:19]([O-:21])=[O:20])=[CH:13][N:12]=1.C(N(CC)CC)C>C(OCC)(=O)C>[CH3:10][C:11]1[N:15]([CH2:16][CH:17]=[O:18])[C:14]([N+:19]([O-:21])=[O:20])=[CH:13][N:12]=1

Inputs

Step One
Name
Quantity
160 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
2 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
3.42 g
Type
reactant
Smiles
CC1=NC=C(N1CCO)[N+](=O)[O-]
Step Three
Name
Quantity
33 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for another 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
17 ml (240 mmol) of Me2SO was added dropwise to the stirred solution
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WASH
Type
WASH
Details
washed 4 times with water
EXTRACTION
Type
EXTRACTION
Details
The 250 ml water volume was extracted 3 times with 250 ml of ethyl acetate
ADDITION
Type
ADDITION
Details
the ethyl acetate was added to the CH2Cl2
WASH
Type
WASH
Details
The mixture was washed with 100 ml of saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The resulting crude residue was purified by flash silica gel chromatography

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC=1N(C(=CN1)[N+](=O)[O-])CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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